Cas no 2171186-65-3 ((2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid)

(2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid
- EN300-1563824
- 2171186-65-3
- (2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid
-
- インチ: 1S/C25H26N4O5/c1-3-8-21(24(31)32)27-23(30)19-13-26-29(2)22(19)28-25(33)34-14-20-17-11-6-4-9-15(17)16-10-5-7-12-18(16)20/h4-7,9-13,20-21H,3,8,14H2,1-2H3,(H,27,30)(H,28,33)(H,31,32)/t21-/m0/s1
- InChIKey: DTUKRYZELLFERZ-NRFANRHFSA-N
- ほほえんだ: O(C(NC1=C(C=NN1C)C(N[C@H](C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 462.19031994g/mol
- どういたいしつりょう: 462.19031994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 727
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 123Ų
(2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1563824-1000mg |
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid |
2171186-65-3 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1563824-100mg |
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid |
2171186-65-3 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1563824-250mg |
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid |
2171186-65-3 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1563824-2500mg |
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid |
2171186-65-3 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1563824-1.0g |
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid |
2171186-65-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1563824-500mg |
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid |
2171186-65-3 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1563824-50mg |
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid |
2171186-65-3 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1563824-5000mg |
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid |
2171186-65-3 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1563824-10000mg |
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid |
2171186-65-3 | 10000mg |
$14487.0 | 2023-09-24 |
(2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid 関連文献
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
(2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acidに関する追加情報
The Compound CAS No 2171186-65-3: (2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic Acid
The compound CAS No 2171186-65-3, known as (2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid, is a highly specialized organic molecule with significant potential in the fields of drug discovery and biotechnology. This compound has garnered attention due to its unique structural features and promising applications in medicinal chemistry.
Structural Insights and Synthesis
The molecular structure of this compound is characterized by a pentanoic acid backbone with a chiral center at the second carbon atom, denoted by the (2S) configuration. The side chain of this carbon is substituted with a formamide group, which is further connected to a 5-substituted 1-methylpyrazole ring. The pyrazole ring is decorated with a fluorenylmethoxycarbonyl (Fmoc) group, a well-known protecting group in peptide synthesis. This combination of functional groups makes the molecule highly versatile for various chemical modifications and biological assays.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using multi-step reactions, including Fmoc protection strategies and stereo-selective synthesis techniques. These methods ensure high purity and scalability, making it suitable for large-scale production in pharmaceutical settings.
Biological Activity and Applications
Research into the biological activity of CAS No 2171186-65 has revealed its potential as a modulator of key enzymes and receptors involved in various disease pathways. For instance, studies have shown that this compound exhibits inhibitory activity against certain kinases, making it a promising lead compound for anti-cancer drug development.
In addition to its enzymatic targets, this molecule has also been explored for its role in modulating ion channels and G-protein coupled receptors (GPCRs). Its ability to interact with these targets suggests potential applications in the treatment of neurological disorders and cardiovascular diseases.
Advances in Medicinal Chemistry
The integration of computational chemistry tools has significantly enhanced our understanding of the molecular interactions of CAS No 2171186-65 with biological targets. Recent studies utilizing molecular docking and dynamics simulations have provided insights into the binding modes and key residues responsible for its activity.
Moreover, advancements in high-throughput screening techniques have facilitated the identification of analogs with improved pharmacokinetic properties. These efforts are paving the way for the development of more effective therapeutic agents based on this scaffold.
Toxicological Considerations
As with any novel compound intended for therapeutic use, understanding its toxicity profile is crucial. Preliminary toxicological studies indicate that CAS No 2171186 exhibits low acute toxicity in preclinical models. However, further investigations into long-term effects and potential genotoxicity are warranted to ensure its safety profile aligns with regulatory standards.
Future Directions
The continued exploration of CAS No 2171186's properties holds great promise for advancing drug discovery efforts. Future research directions include optimizing its pharmacokinetic parameters through structural modifications, exploring its efficacy in preclinical models of disease, and investigating its potential for combination therapies.
Conclusion
CAS No 2171186 represents a cutting-edge molecule at the intersection of organic synthesis and medicinal chemistry. Its unique structure, coupled with emerging research findings, positions it as a valuable tool in the development of novel therapeutic agents. As research progresses, this compound is expected to contribute significantly to our understanding of complex biological systems and pave the way for innovative treatments across various therapeutic areas.
2171186-65-3 ((2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid) 関連製品
- 2034339-72-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide)
- 1049260-08-3(2-(2-fluorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide)
- 2169209-12-3(8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane)
- 925233-38-1(3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-)
- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)
- 2877763-18-1(6-fluoro-4-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)quinazoline)
- 1005695-94-2(3-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene-2-sulfanylideneimidazolidin-4-one)
- 1955522-68-5(1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride)
- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)
- 1706438-18-7(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine)